3,4-Bis(trifluoromethyl)phenol
Overview
Description
3,4-Bis(trifluoromethyl)phenol: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenol ring The chemical formula for this compound is C8H4F6O It is a derivative of phenol, where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(trifluoromethyl)phenol typically involves the introduction of trifluoromethyl groups onto a phenol ring. One common method is the direct trifluoromethylation of phenol derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a copper catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the trifluoromethyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of more efficient catalysts and greener solvents can make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Substituted phenols with nucleophiles replacing the trifluoromethyl groups.
Scientific Research Applications
Chemistry: 3,4-Bis(trifluoromethyl)phenol is used as a building block in organic synthesis. Its unique reactivity due to the trifluoromethyl groups makes it valuable in the synthesis of complex organic molecules.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. Trifluoromethyl groups can enhance the bioavailability and metabolic stability of pharmaceutical compounds, making this compound a useful intermediate in drug discovery.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties can improve the performance and stability of these products.
Mechanism of Action
The mechanism by which 3,4-Bis(trifluoromethyl)phenol exerts its effects is primarily through its interactions with various molecular targets. The trifluoromethyl groups can influence the compound’s electronic properties, making it a strong electron-withdrawing group. This can affect the compound’s reactivity and interactions with enzymes, receptors, and other biological molecules. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)phenol
- 4-(Trifluoromethyl)phenol
- 2,4-Bis(trifluoromethyl)phenol
Comparison: 3,4-Bis(trifluoromethyl)phenol is unique due to the specific positioning of the trifluoromethyl groups on the phenol ring. This positioning can influence the compound’s reactivity and physical properties compared to its isomers. For example, 3,5-Bis(trifluoromethyl)phenol has the trifluoromethyl groups at the 3 and 5 positions, which can result in different steric and electronic effects. Similarly, 4-(Trifluoromethyl)phenol has only one trifluoromethyl group, leading to different chemical behavior and applications.
Properties
IUPAC Name |
3,4-bis(trifluoromethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)5-2-1-4(15)3-6(5)8(12,13)14/h1-3,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOZOFYROVHYEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608383 | |
Record name | 3,4-Bis(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54850-27-0 | |
Record name | 3,4-Bis(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00608383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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